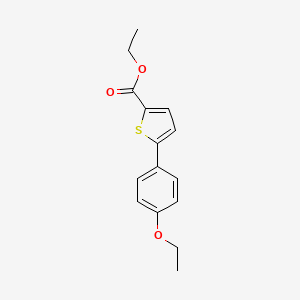

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate

Übersicht

Beschreibung

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Wirkmechanismus

Target of Action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Based on the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound might interact with multiple targets, leading to various physiological changes .

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiophene derivatives, it is likely that this compound may interact with multiple biochemical pathways .

Pharmacokinetics

Thiophene derivatives are generally known for their good thermal and chemical stability , which might influence their bioavailability.

Result of Action

Based on the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound might have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that thiophene derivatives are generally known for their good thermal and chemical stability , which might suggest that they are relatively resistant to environmental changes.

Vorbereitungsmethoden

The synthesis of Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate typically involves the condensation of ethyl thiophene-2-carboxylate with 4-ethoxybenzaldehyde under acidic or basic conditions. Common synthetic routes include:

Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.

Industrial production methods often utilize these synthetic routes on a larger scale, optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic media, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors and light-emitting diodes.

Biology: Thiophene derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

Medicine: The compound is used in the synthesis of pharmaceutical agents with various therapeutic properties.

Industry: It is utilized in the production of corrosion inhibitors and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Ethyl 2-thiophenecarboxylate: Similar in structure but lacks the ethoxyphenyl group, resulting in different chemical and biological properties.

Ethyl 5-phenylthiophene-2-carboxylate: Similar but without the ethoxy group, affecting its reactivity and applications.

Biologische Aktivität

Ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate (EETC) is a compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of EETC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

EETC possesses a molecular formula of C₁₄H₁₈O₃S, characterized by a thiophene ring with an ethoxyphenyl substituent. This structural configuration is believed to contribute to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Target Interactions

Thiophene derivatives like EETC interact with various biological macromolecules, potentially influencing multiple biochemical pathways. The ethoxy group enhances solubility and may facilitate interactions with protein targets, impacting their functionality .

Biochemical Pathways

EETC's activity is likely mediated through interactions with several cellular targets. Preliminary studies suggest that compounds in this class may affect signaling pathways related to inflammation and cell proliferation .

Antimicrobial Activity

EETC has shown promising results in antimicrobial assays. Thiophene derivatives are known for their broad-spectrum antimicrobial properties. Specific studies indicate that EETC exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

Research highlights EETC's potential as an anticancer agent. In vitro studies have demonstrated that EETC can induce apoptosis in cancer cell lines, including lung and breast cancer cells. The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and survival .

Study 1: Antimicrobial Activity Assessment

A study conducted on thiophene derivatives indicated that EETC displayed notable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, EETC was tested against various human cancer cell lines. The results indicated a dose-dependent cytotoxic effect.

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Lung) | 10 |

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

These findings highlight EETC's potential as a candidate for further development in cancer therapy.

Eigenschaften

IUPAC Name |

ethyl 5-(4-ethoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3S/c1-3-17-12-7-5-11(6-8-12)13-9-10-14(19-13)15(16)18-4-2/h5-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIIFIISVCUEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(S2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.